An In-depth Technical Guide to the Chemical Properties of 2-Butyl-4,6-dihydroxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 2-Butyl-4,6-dihydroxybenzaldehyde
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Synthetic Intermediate
2-Butyl-4,6-dihydroxybenzaldehyde (CAS No: 2167104-47-2) emerges as a molecule of significant interest within the broader class of alkyl-substituted dihydroxybenzaldehydes. While its direct biological and extensive physicochemical characterization is not widely documented in publicly accessible literature, its structural motifs—a resorcinol core, an aldehyde functional group, and a butyl chain—suggest a rich potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its core chemical properties, grounded in established synthetic routes and reasoned extrapolation from closely related, well-characterized analogues. Our objective is to furnish researchers with a foundational understanding of this compound, enabling its synthesis, characterization, and exploration in novel applications.
I. Molecular Structure and Identification
2-Butyl-4,6-dihydroxybenzaldehyde is an aromatic aldehyde built upon a 1,3-dihydroxybenzene (resorcinol) scaffold. The key structural features are:
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Benzene Ring: The aromatic core.
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Aldehyde Group (-CHO): Located at position 1.
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Butyl Group (-CH₂CH₂CH₂CH₃): Substituted at position 2.
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Hydroxyl Groups (-OH): Located at positions 4 and 6.
The strategic placement of these functional groups dictates the molecule's reactivity, electronic properties, and potential for intermolecular interactions. The aldehyde group is a versatile handle for synthetic transformations, while the phenolic hydroxyl groups are key to its antioxidant potential and can be modulated to influence solubility and biological targeting.
Table 1: Core Identifiers for 2-Butyl-4,6-dihydroxybenzaldehyde
| Identifier | Value |
| IUPAC Name | 2-Butyl-4,6-dihydroxybenzaldehyde |
| CAS Number | 2167104-47-2[1] |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Canonical SMILES | CCCCCc1c(cc(cc1O)C=O)O |
II. Synthesis and Mechanistic Insights
The synthesis of 2-Butyl-4,6-dihydroxybenzaldehyde is not commercially widespread, necessitating its preparation in a laboratory setting. The most logical and documented synthetic strategy is the regioselective formylation of a 4-butylresorcinol precursor. The Vilsmeier-Haack reaction stands out as a classic and effective method for introducing a formyl group onto an electron-rich aromatic ring, such as resorcinol.
Conceptual Synthesis Workflow
The synthesis can be conceptualized as a two-stage process, starting from resorcinol.
Caption: Conceptual workflow for the synthesis of 2-Butyl-4,6-dihydroxybenzaldehyde.
Protocol 1: Vilsmeier-Haack Formylation of 4-Butylresorcinol
This protocol is based on established procedures for the formylation of activated phenolic compounds.[2][3] The hydroxyl groups of 4-butylresorcinol are strongly activating and ortho-, para-directing. Formylation is expected to occur at the position ortho to both hydroxyl groups (the C2 position), which is the most nucleophilic site.
Step 1: Preparation of the Vilsmeier Reagent The Vilsmeier reagent, a chloromethyleniminium salt, is the active electrophile. It is typically prepared in situ and used immediately.
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To a flask maintained under an inert atmosphere (e.g., Nitrogen or Argon) and cooled in an ice bath (0 °C), add anhydrous N,N-Dimethylformamide (DMF).
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Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The molar ratio should be approximately 1:1.
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Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the solid or viscous Vilsmeier reagent will be observed.
Step 2: Formylation Reaction
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Dissolve the 4-butylresorcinol precursor in an appropriate anhydrous solvent, such as DMF or dichloromethane.
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Slowly add the solution of 4-butylresorcinol to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction time can vary and should be monitored by Thin Layer Chromatography, TLC). A Japanese patent document suggests a prolonged reaction time of up to 6 days at room temperature for a similar transformation, indicating that the reaction may be slow.[4]
Step 3: Work-up and Purification
-
Carefully quench the reaction by pouring the mixture into crushed ice with stirring.
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Neutralize the mixture by the slow addition of an aqueous base solution (e.g., sodium hydroxide or sodium acetate) until the pH is alkaline. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
The crude product may precipitate. If so, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Butyl-4,6-dihydroxybenzaldehyde.
III. Physicochemical Properties: An Inferential Analysis
While specific, experimentally determined data for 2-Butyl-4,6-dihydroxybenzaldehyde are scarce, we can infer its likely properties based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Appearance | Likely a white to pale yellow or tan crystalline solid. | Dihydroxybenzaldehyde derivatives are typically crystalline solids at room temperature.[5][6] |
| Melting Point | Expected to be lower than 2,4-dihydroxybenzaldehyde (135 °C) due to the flexible butyl group disrupting crystal packing. | For comparison, 3,5-di-tert-butyl-4-hydroxybenzaldehyde has a melting point of 189-191 °C, where the rigid tert-butyl groups may allow for more ordered packing.[7] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, acetone, ethyl acetate). Sparingly soluble in water; likely more soluble than long-chain alkylresorcinols but less than unsubstituted dihydroxybenzaldehydes. | The two hydroxyl groups and the aldehyde group can participate in hydrogen bonding, conferring solubility in polar solvents. The butyl chain introduces lipophilicity, which will decrease water solubility compared to analogues like 2,4-dihydroxybenzaldehyde. |
| pKa | Two pKa values are expected for the phenolic hydroxyl groups. The 4-OH is likely to be more acidic than the 6-OH due to resonance stabilization of the phenoxide by the para-aldehyde group. | In 2,4-dihydroxybenzaldehyde, the 4-OH is more acidic and preferentially deprotonated/alkylated.[8] A similar effect is anticipated here. |
IV. Spectroscopic Characterization: An Interpretive Guide
No public-domain spectra for 2-Butyl-4,6-dihydroxybenzaldehyde are currently available. The following is a predictive guide to its key spectroscopic features, which is essential for confirming the identity of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative.
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling | Rationale |
| Aldehyde (-CHO) | ~10.0 | Singlet (s) | - | Aldehyde protons are highly deshielded. |
| Aromatic (H-3, H-5) | 6.0 - 6.5 | Two Doublets (d) | J ≈ 2-3 Hz | These protons are ortho to hydroxyl groups and will appear upfield. They will show meta-coupling to each other. |
| Hydroxyl (-OH) | 9.0 - 12.0 | Two Broad Singlets (s) | - | Phenolic protons are acidic and their shifts are concentration-dependent. The 6-OH may be further downfield due to intramolecular H-bonding with the aldehyde. |
| Butyl (-CH₂-) | ~2.5 | Triplet (t) | J ≈ 7-8 Hz | Methylene group alpha to the aromatic ring. |
| Butyl (-CH₂CH₂-) | ~1.5 | Multiplet (m) | - | Methylene groups of the butyl chain. |
| Butyl (-CH₃) | ~0.9 | Triplet (t) | J ≈ 7 Hz | Terminal methyl group of the butyl chain. |
¹³C NMR Spectroscopy
The carbon NMR will confirm the number of unique carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon(s) | Predicted δ (ppm) | Rationale |
| Aldehyde (C=O) | ~190-195 | The carbonyl carbon is highly deshielded. In similar structures, intramolecular H-bonding can cause further deshielding.[9] |
| C4, C6 (-OH) | ~160-165 | Aromatic carbons attached to oxygen are significantly deshielded. |
| C2 (-Butyl) | ~140-145 | Aromatic carbon bearing the alkyl substituent. |
| C1 (-CHO) | ~110-115 | Quaternary aromatic carbon attached to the aldehyde. |
| C3, C5 | ~100-110 | Aromatic CH carbons, shifted upfield due to the activating effects of two ortho/para hydroxyl groups. |
| Butyl Chain | 14, 22, 30, 35 | Typical chemical shifts for an n-butyl chain. |
Infrared (IR) Spectroscopy
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O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ characteristic of phenolic hydroxyl groups.
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C-H Stretch (Aromatic/Aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
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C=O Stretch (Aldehyde): A strong, sharp absorption around 1640-1660 cm⁻¹. The frequency is lowered from a typical aldehyde (~1720 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.
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C=C Stretch (Aromatic): Absorptions in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.
Mass Spectrometry
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Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 194.23). High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₁H₁₄O₃.
-
Fragmentation: Expect characteristic fragmentation patterns, including the loss of the aldehyde group (M-29) and benzylic cleavage of the butyl chain (M-43).
V. Reactivity and Potential Applications
The chemical reactivity of 2-Butyl-4,6-dihydroxybenzaldehyde is governed by its three functional groups.
Caption: Key reactivity sites of 2-Butyl-4,6-dihydroxybenzaldehyde.
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Drug Discovery Scaffold: Alkylresorcinols are known for their biological activities. For instance, 4-n-butylresorcinol is a potent tyrosinase inhibitor used in dermatology to treat hyperpigmentation.[10] This suggests that 2-Butyl-4,6-dihydroxybenzaldehyde could serve as a valuable scaffold for developing novel enzyme inhibitors or other therapeutic agents. The aldehyde provides a convenient point for derivatization to build libraries of related compounds, such as Schiff bases or chalcones, which often exhibit a wide range of biological activities.[4]
-
Antioxidant Properties: The resorcinol moiety is a well-known antioxidant structure capable of scavenging free radicals. This intrinsic property could be valuable in therapeutic areas where oxidative stress is a key pathological factor.
-
Polymer and Materials Science: Dihydroxybenzaldehydes are used as monomers or cross-linking agents in the synthesis of advanced polymers and functional materials.
VI. Safety and Handling
No specific safety data sheet (SDS) is available for 2-Butyl-4,6-dihydroxybenzaldehyde. However, based on analogous compounds like 2,4,6-trihydroxybenzaldehyde, the following precautions are advised:
-
Hazard Classification: Likely to be classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][11] May be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place. As a phenolic compound, it may be sensitive to air and light and should be stored under an inert atmosphere if possible.[11]
VII. Conclusion
2-Butyl-4,6-dihydroxybenzaldehyde is a synthetically accessible, yet under-characterized, member of the phenolic aldehyde family. While a comprehensive experimental dataset of its properties is not yet in the public domain, this guide has established a robust framework for its synthesis, purification, and characterization. By leveraging the principles of the Vilsmeier-Haack reaction and drawing reasoned comparisons with structurally similar molecules, researchers are now equipped with the foundational knowledge required to produce and identify this compound. Its potential as a scaffold in drug discovery, particularly inspired by the biological activities of related alkylresorcinols, marks it as a compelling target for future investigation.
VIII. References
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Dimer 型構造を起点とした低分子 PD-1/PD-L1 結合阻害剤の創製. (n.d.). Retrieved from a Japanese scientific document detailing the synthesis of compound II-35b.
-
ThermoFisher Scientific. (2025, September 10). SAFETY DATA SHEET: 2,4,6-Trihydroxybenzaldehyde. Retrieved from ThermoFisher Scientific.
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Supporting Information document detailing NMR data for 2,4-dihydroxybenzaldehyde. (n.d.).
-
Wang, X., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC.
-
BenchChem. (2025). Application Notes and Protocols: 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery. Retrieved from BenchChem.
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Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.
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Tokyo Chemical Industry. (2025, November 14). SAFETY DATA SHEET: 4-Hydroxy-2,6-dimethoxybenzaldehyde. Retrieved from TCI.
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BenchChem. (2025, December). Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes. Retrieved from BenchChem.
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PubChem. (n.d.). 2,6-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]
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MDPI. (2020, July 11). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI.
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BenchChem. (2025, October 24). The Role of 2,4-Dihydroxybenzaldehyde in Modern Organic Synthesis. Retrieved from BenchChem.
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Redamala, R., Merugu, R., & Rajanna, K.C. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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SynArchive. (n.d.). Vilsmeier-Haack Formylation. Retrieved from [Link]
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ResearchGate. (2025, December 1). 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde. Retrieved from ResearchGate.
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BenchChem. (n.d.). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. Retrieved from BenchChem.
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BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Butylresorcinol Derivatives and Analogues. Retrieved from BenchChem.
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SAGE Publications Inc. (2005, May). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
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PubChem. (n.d.). 2,4-Di-tert-butyl-6-hydroxybenzaldehyde. Retrieved from [Link]
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ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from ChemWhat.
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Wikipedia. (n.d.). 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-butylresorcinol from resorcinol. Retrieved from ResearchGate.
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